molecular formula C11H10N2O2 B2559189 3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide CAS No. 2089058-15-9

3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide

Cat. No. B2559189
M. Wt: 202.213
InChI Key: GZMDJJKCOCJXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. It belongs to the class of oxaziridines, which are known for their versatile reactivity and unique biological properties.

Scientific Research Applications

Electrophilic Amination Applications

One notable application of compounds similar to 3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide is in the electrophilic amination of carbanions. Armstrong et al. (2000) explored the use of 3-aryl-N-carboxamido oxaziridines for electrophilic amination, demonstrating their effectiveness in modifying carbanions. This process is crucial for the synthesis of various organic compounds, highlighting the compound's role in facilitating complex chemical reactions (Armstrong, Atkin, & Swallow, 2000).

Antitumor Properties

Research by Iyengar et al. (1999) on 2-cyanoaziridine-1-carboxamides, closely related to 3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide, revealed their activity against various tumor cells. This study indicates the potential of such compounds in developing new antitumor agents, offering a pathway to explore therapeutic applications beyond their basic chemical properties (Iyengar, Dorr, Alberts, Hersh, Salmon, & Remers, 1999).

Amidation Catalysis

Ong et al. (2006) discussed the use of amidolithium catalysis for the construction of substituted guanidines and propiolamidines. This research demonstrates the utility of related compounds in facilitating C−C and C−N bond formation, crucial for the synthesis of a wide range of organic molecules. The study underlines the importance of such catalysts in enhancing the efficiency and selectivity of chemical syntheses (Ong, O'Brien, Korobkov, & Richeson, 2006).

properties

IUPAC Name

3-phenyl-N-prop-2-ynyloxaziridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-8-12-11(14)13-10(15-13)9-6-4-3-5-7-9/h1,3-7,10H,8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMDJJKCOCJXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)N1C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-N-prop-2-ynyloxaziridine-2-carboxamide

CAS RN

2089058-15-9
Record name 3-phenyl-N-(prop-2-yn-1-yl)oxaziridine-2-carboxamide
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